molecular formula C10H17N3O B1379244 1-(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-indazol-7-amine CAS No. 1461706-85-3

1-(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-indazol-7-amine

Cat. No. B1379244
CAS RN: 1461706-85-3
M. Wt: 195.26 g/mol
InChI Key: JLYGWGZFPGZJOT-UHFFFAOYSA-N
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Description

The compound “1-(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-indazol-7-amine” is a derivative of indazole, which is a type of heterocyclic aromatic organic compound. The indazole ring system is prevalent in many pharmaceuticals and therapeutic agents due to its bioactive properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indazole ring, which is a bicyclic structure consisting of fused benzene and pyrazole rings. The 2-methoxyethyl group would be attached at the 1-position of the indazole, and an amine group would be attached at the 7-position .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amine and ether groups, as well as the aromatic indazole ring. The amine could potentially undergo reactions such as alkylation, acylation, or protonation. The ether could potentially be cleaved under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic indazole ring would likely contribute to its stability and rigidity. The ether and amine groups could potentially participate in hydrogen bonding, influencing its solubility properties .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Indazole Derivatives: The compound has been utilized in the synthesis of various indazole derivatives, which are known for their diverse pharmacological activities. For instance, a study explored the synthesis of a novel derivative, (7E)-3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-4,5,6,7-tetrahydro-3aH-indazole, through a condensation reaction, highlighting its good yield and potential as a pharmacological scaffold (Hariyanti et al., 2020).

Biological Activities

  • Antimicrobial and Anti-inflammatory Activities

    Research into indazole derivatives has shown significant antimicrobial and anti-inflammatory properties. A series of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids demonstrated high anti-inflammatory activity in the carrageenan edema test, suggesting their potential for therapeutic application in inflammation-related disorders (Nagakura et al., 1979).

  • Antibacterial, Anti-elastase, and Anti-urease Activities

    Novel bis-triazole Schiff bases and their amine derivatives, related structurally to indazole compounds, were synthesized and demonstrated effective antibacterial, anti-elastase, and anti-urease activities. These findings indicate the versatility of indazole derivatives in targeting multiple biological pathways and their potential in developing new therapeutic agents (Sokmen et al., 2013).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many indazole derivatives exhibit diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer activities .

Future Directions

The future research directions for this compound would likely involve further exploration of its biological activity and potential therapeutic applications. This could include in vitro and in vivo studies to evaluate its efficacy and safety in various disease models .

properties

IUPAC Name

1-(2-methoxyethyl)-4,5,6,7-tetrahydroindazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-14-6-5-13-10-8(7-12-13)3-2-4-9(10)11/h7,9H,2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYGWGZFPGZJOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(CCCC2N)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-indazol-7-amine
Reactant of Route 2
1-(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-indazol-7-amine
Reactant of Route 3
Reactant of Route 3
1-(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-indazol-7-amine
Reactant of Route 4
1-(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-indazol-7-amine
Reactant of Route 5
1-(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-indazol-7-amine
Reactant of Route 6
1-(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-indazol-7-amine

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